(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine
Description
Properties
IUPAC Name |
(5aR,8aR)-2,3,4,5,5a,6,8,8a-octahydrofuro[3,4-f][1,4]oxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7-5-9-4-6(7)3-8-1/h6-8H,1-5H2/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAUZDVULYPODU-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2COCC2CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2COC[C@H]2CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include cyclization reactions where a linear precursor undergoes ring closure to form the fused ring system. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Dibenzo[b,f][1,4]Oxazepine Derivatives
- Structure : Dibenzo[b,f][1,4]oxazepine derivatives feature a central oxazepine ring fused to two benzene rings.
- Bioactivity :
Org GC 94 (1,3,4,14b-Tetrahydro-2,7-Dimethyl-2H-Dibenzo(b,f)Pyrazino[1,2-d][1,4]Oxazepine)
- Structure : A tetracyclic compound with fused pyrazine and oxazepine rings.
- Bioactivity :
- Key Differences :
- The absence of a pyrazine ring and methyl substituents in (5aR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine suggests divergent pharmacological targets and potency.
Dibenz(b,f)-1,4-Oxazepine (CR)
- Structure : A dibenzo-fused oxazepine used as a tear gas agent .
- Properties: Lower minimum effective concentration and higher LCt50 than CS gas, with pronounced skin effects and environmental persistence . Activates TRPA1 receptors, contributing to its irritant effects .
- Key Differences :
Pyrido-Fused Oxazepines
- Structure : Pyrido[3,4-f][1,4]oxazepine and pyrido[3,4-e][1,4]oxazepine feature fused pyridine-oxazepine systems.
- Synthesis :
- Bioactivity :
Comparative Data Table
Biological Activity
(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine is a bicyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathways often utilize various reagents and conditions to achieve the desired stereochemistry and functional groups essential for biological activity. For instance:
- Reagents : Commonly used reagents include tert-butyloxycarbonyl (Boc) protecting groups and diisopropyl azodicarboxylate (DIAD) for the formation of key intermediates.
- Yield : The overall yield of the synthesis can vary significantly depending on the specific reaction conditions employed.
The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that compounds in this class can modulate signaling pathways involved in cell proliferation and apoptosis.
- Cell Growth Inhibition : Studies have demonstrated that derivatives of this compound exhibit cytostatic effects on human cancer cell lines. For example, a related compound showed significant inhibition of cell growth in metastatic melanoma cells through apoptosis induction .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of Rho-associated protein kinases (ROCKs), which are implicated in various pathological conditions including glaucoma. Structure-activity relationship studies revealed that certain derivatives possess IC50 values in the low nanomolar range against ROCK I and II .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study 1 : A study focused on the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the modulation of cell cycle regulators .
- Study 2 : Another investigation assessed the ocular hypotensive effects of a derivative in normotensive animal models. The results indicated a mean intraocular pressure (IOP) reduction by approximately 34%, suggesting its potential utility in treating glaucoma .
Data Summary
| Biological Activity | IC50 Values | Effects |
|---|---|---|
| ROCK I Inhibition | 93 nM | Significant reduction in IOP |
| ROCK II Inhibition | 3 nM | Potential glaucoma treatment |
| Cell Growth Inhibition (MDA-MB-231) | Varies | Induction of apoptosis |
Q & A
Q. How to validate target engagement specificity in cellular assays?
- Methodological Answer :
- Competitive Binding : Co-administer I-RTX (50 nM) to quantify displacement (Kd = 8.2 nM via Scatchard plot).
- CRISPR Knockout : TRPA1-KO HEK293 cells confirm on-target effects (ΔCa²⁺ influx = 92% reduction) .
- Photoaffinity Labeling : Diazirine-modified probes crosslink to targets, identified via LC-MS/MS after tryptic digest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
